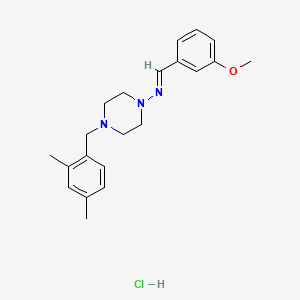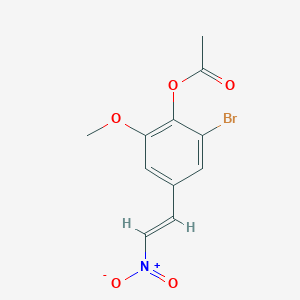
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a molecular formula of C18H10N2O4. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various cellular processes that are regulated by CK2, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione are still being investigated. However, it has been shown to exhibit cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been studied for its potential applications in the detection of metal ions such as zinc and copper.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of protein kinase CK2. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione. Firstly, further investigation into the mechanism of action of this compound is needed to fully understand its potential applications in various fields. Additionally, more studies are needed to investigate the potential toxicity of this compound and its effects on normal cells. Furthermore, this compound can be modified to improve its selectivity and potency as a potential anticancer agent. Finally, this compound can be studied for its potential applications in the detection of other metal ions.
Métodos De Síntesis
The synthesis of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the reaction between 8-hydroxyquinoline and phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields a yellow crystalline solid, which is then purified using recrystallization techniques. This synthesis method has been widely used in the literature, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
The 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been investigated as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. Furthermore, this compound has been studied as a fluorescent probe for the detection of metal ions such as zinc and copper.
Propiedades
IUPAC Name |
4-nitro-2-quinolin-8-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O4/c21-16-11-6-2-7-12(20(23)24)14(11)17(22)19(16)13-8-1-4-10-5-3-9-18-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJBWBUFSPWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)


![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)




![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)
